(2-乙氧基-4,5-二氟苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

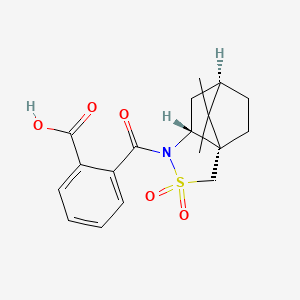

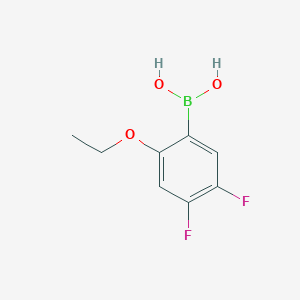

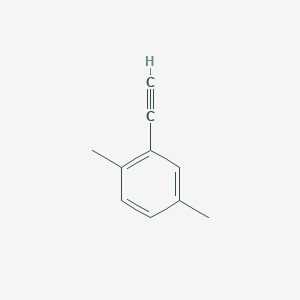

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BF2O3 . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a variety of boron reagents, with properties tailored for specific coupling conditions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of boronic acids .Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-4,5-difluorophenyl)boronic acid” is represented by the formula C8H9BF2O3 . Its average mass is 201.963 Da and its monoisotopic mass is 202.061279 Da .Chemical Reactions Analysis

Boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is a solid at room temperature . Its molecular weight is 201.96 .科学研究应用

药物合成

(2-乙氧基-4,5-二氟苯基)硼酸,也称为4,5-二氟-2-乙氧基苯基硼酸,是一种硼酸衍生物,在各种药物化合物的合成中起着至关重要的作用。 它能够与细胞表面糖蛋白形成共价键,使其在靶向治疗应用中具有价值 。 硼酸因其作为有机合成中的试剂和催化剂而闻名,包括其在治疗药物制备中的作用 .

有机合成

在有机化学中,这种化合物因其在铃木-宫浦交叉偶联反应中的反应性而被利用,这是一种广泛应用的碳-碳键形成反应。 该反应以其温和的条件和官能团耐受性而闻名,使其适用于创建复杂的有机分子 .

化学生物学

硼酸由于其独特的性质而用作探针和传感器。 它们可用于检测各种生物物质,并在化学生物学研究中具有应用 .

生物偶联

该化合物的硼酸基团使其能够用于构建用于治疗目的的生物偶联物。 它可以作为生物偶联战争头、连接器结构的中心部分或药物递送系统中的功能性有效载荷 .

生物医学应用

硼酸具有在生理 pH 值下特别有用的化学性质,这在生物医学科学中开辟了多学科应用。 由于其与生物系统的独特相互作用,它们被认为用于制药和化学生物学 .

药物化学

将硼酸引入药物分子中可以改善各种性质,包括药代动力学特性,如生物利用度和毒性。 这些改进归因于硼酸的物理化学特性 .

作用机制

Target of Action

Boronic acids, including this compound, are generally known to interact with various biological targets, often acting as inhibitors or modulators .

Mode of Action

(2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (2-Ethoxy-4,5-difluorophenyl)boronic acid participates, is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . These compounds are prevalent in various natural products and pharmaceuticals .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with 1,2 and 1,3-diols, commonly found in biological systems .

Result of Action

The primary result of the action of (2-Ethoxy-4,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of (2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of boronic acids can be affected by factors such as temperature and humidity . Therefore, it is recommended to store (2-Ethoxy-4,5-difluorophenyl)boronic acid in a dry environment at room temperature .

安全和危害

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is classified under hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . Future research may focus on developing new synthetic methods and exploring novel applications of boronic acids.

属性

IUPAC Name |

(2-ethoxy-4,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDGIGNOIJJEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584628 |

Source

|

| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870778-87-3 |

Source

|

| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-ethoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)